molecular formula C12H20N2O3Si B130754 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline CAS No. 215656-99-8

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline

Cat. No. B130754
M. Wt: 268.38 g/mol
InChI Key: IYNJDAOTEAHWJH-UHFFFAOYSA-N
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Description

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline is an organic compound with the molecular formula C10H19NO3Si. It is a silyl ether derivative of 2-nitroaniline and is used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Role in Organic Magnetic Materials

Hydrogen bonds in benzimidazole-based organic magnetic materials were studied, revealing the synthesis and characterization of highly stable nitroxide radicals. These radicals crystallize as dimeric pairs with N−H hydrogen bond donors and N−O acceptors, demonstrating a unique behavior in terms of their magnetic and structural properties. Such compounds are significant for understanding the role of hydrogen bonds in scaffolding crystal structures or functioning as exchange linkers in magnetic materials (Ferrer et al., 2001).

Synthesis and Redox Properties

The synthesis and properties of certain nitroxides, which are crucial for their application as molecular probes and labels in various scientific fields, have been investigated. These studies highlight the importance of the steric and electronic effects of substituents on the redox properties of nitroxides, demonstrating their utility in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).

Organic Synthesis Using tert-Butyl Nitrite

tert-Butyl nitrite (TBN) has been identified as a versatile reagent in various organic transformations. Its role in activating molecular oxygen for initiating radical reactions, including nitration and oxidation, highlights its importance in organic synthesis. This versatility promotes further exploration and application in synthesizing complex organic compounds (Li & Jia, 2017).

Role in Synthesis of Stable Free Radicals

Research into the hetero-Cope rearrangement for synthesizing highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, underscores the utility of tert-butyl and nitroaniline derivatives in creating compounds with significant stability and solubility properties. These characteristics are essential for their application in various scientific studies, including materials science and chemistry (Marx & Rassat, 2002).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNJDAOTEAHWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476384
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline

CAS RN

215656-99-8
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-3-nitrophenol (10.07 g, 65.3 mmol) and DMF (20 mL) was added imidazole (11.15 g, 163.8 mmol) followed by t-butyldimethylsilyl chloride (11.82 g, 78.4 mmol) in several portions. After 5 h the reaction was diluted with EtOAc (150 mL) and washed with water (5×20 mL). The organic layer was MgSO4, dried, filtered, and concentrated. The residue was chromatographed (10% EtOAc/hexanes to 20% EtOAc/hexanes) to give the title compound as a solid (17.06 g, 97%); mp 80-83° C.; IR (CHCl3): 3399, 2932, 1519, 1242, 866 cm−1; NMR (300 MHz, CDCl3): δ 0.19 (s, 6H), 0.97 (s, 9H), 6.70 (d, 1H, J=9.0), 6.95 (d, 1H, J=3.0), 7.56 (d, 1H, J=2.7); MS(FD): 268.2.
Quantity
10.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step Two
Quantity
11.82 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-3-nitrophenol (1.0 g, 6.5 mmol) and TBSCl (1.32 g, 8.8 mmol) in DMF (10 mL) was added imidazole (0.88 g, 13.0 mmol) at room temperature. The mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate (300 mL), and washed with brine (100 mL) and dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel chromatography (eluted with PE:EtOAc 2:1) to obtain the title compound (1.85 g, 100%) as gray solid. 1HNMR (600 MHz, CDCl3) δ 7.54 (d, J=2.7 Hz, 1H), 6.96 (dd, J=8.9, 2.7 Hz, 1H), 6.70 (d, J=8.9 Hz, 1H), 0.96 (s, 9H), 0.18 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

To 4-amino-3-nitrophenol (20 g, 128.9 mmol) was added tert-butyldimethylsilyl chloride (21.5 g, 142.9 mmol), imidazole (13.3 g, 194.8 mmol), and DMF (100 mL). The mixture was stirred at room temperature for 3 h and then diluted with Et2O and washed with H2O. The organics were concentrated under reduced pressure and the resulting solid recrystallized from Et2O—H2O; yielding 26.5 g (76%) product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

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